molecular formula C12H14ClN B1594582 2-(4-Chlorophenyl)-hexanenitrile CAS No. 2124-74-5

2-(4-Chlorophenyl)-hexanenitrile

Cat. No. B1594582
CAS RN: 2124-74-5
M. Wt: 207.7 g/mol
InChI Key: ROXAVEDEEPHYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving “2-(4-Chlorophenyl)-hexanenitrile” are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Chlorophenyl)-hexanenitrile” are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis of Fungicides

2-(4-Chlorophenyl)-hexanenitrile, known as myclobutanil or systhane, is significant in the field of agriculture for its role in synthesizing fungicides. A notable study outlined the first highly stereoselective synthesis of myclobutanil, achieved in six steps from 1-hexyne with a 35% yield and 92% enantiomeric excess (ee). This process involved controlling key synthesis steps with a sulfinyl group, crucial for the hydrocyanation of vinyl sulfoxides and introducing desired functionalities into the molecule (Ruano et al., 2002).

Photocatalytic Degradation of Chlorophenols

Research has also explored the use of 2-chlorophenol, closely related to 2-(4-Chlorophenyl)-hexanenitrile, in photocatalytic degradation processes. A study on titanium dioxide doped with copper sulfate highlighted its efficiency in degrading 2-chlorophenol under visible light. This process is significant for environmental applications, particularly in treating water contaminated with chlorophenols (Lin et al., 2018).

Synthesis and Characterization of Pyrimidine Derivatives

In the realm of pharmaceuticals, compounds like 6-(4-chlorophenyl)-4-oxo-2-thioxo-1, 2, 3, 4-tetrahydropyrimidine-5-carbonitrile have been synthesized and evaluated for their potential anti-inflammatory activity. This research contributes to the development of new therapeutic agents, offering insights into novel chemical structures with medicinal potential (Patil et al., 2015).

Optical and Electronic Properties

Studies have also delved into the optical and electronic properties of derivatives like 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile. By examining their structural parameters and spectroscopic characterizations, researchers can better understand these compounds' nonlinear optical properties and potential applications in optoelectronics (Wazzan et al., 2016).

properties

IUPAC Name

2-(4-chlorophenyl)hexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN/c1-2-3-4-11(9-14)10-5-7-12(13)8-6-10/h5-8,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENWYAZHACTWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C#N)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883799
Record name Benzeneacetonitrile, .alpha.-butyl-4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-hexanenitrile

CAS RN

2124-74-5
Record name α-Butyl-4-chlorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2124-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetonitrile, .alpha.-butyl-4-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetonitrile, .alpha.-butyl-4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-hexanenitrile
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-hexanenitrile
Reactant of Route 3
Reactant of Route 3
2-(4-Chlorophenyl)-hexanenitrile
Reactant of Route 4
Reactant of Route 4
2-(4-Chlorophenyl)-hexanenitrile
Reactant of Route 5
Reactant of Route 5
2-(4-Chlorophenyl)-hexanenitrile
Reactant of Route 6
2-(4-Chlorophenyl)-hexanenitrile

Citations

For This Compound
7
Citations
A Ikhwan, ED Septia, A Sholihah - IOP Conference Series: Earth …, 2023 - iopscience.iop.org
Maize is one of the strategic food crops and has economic value and could be developed because of its position as the main carbohydrate and protein source after rice. This could be a …
Number of citations: 3 iopscience.iop.org
H Saadaoui, F Boujelbane, R Serairi, S Ncir… - Separation and …, 2021 - Elsevier
The presence of triazoles in the environment has received increasing attention due to their potential adverse effects on human and ecosystem health. Nevertheless, triazoles are weakly …
Number of citations: 13 www.sciencedirect.com
CS Cheong, SH Lee - Journal of Molecular Catalysis B: Enzymatic, 2003 - Elsevier
Enzymatic resolution of tertiary arylic nitrile alcohols (1–8) by lipases from Pseudomonas cepacia (PCL), Pseudomonas flurescens (LAK, made by Amano Enzyme Co. Ltd.), …
Number of citations: 10 www.sciencedirect.com
JC Borghs, MA Tran, J Sklyaruk… - The Journal of …, 2019 - ACS Publications
A general and chemoselective catalytic alkylation of nitriles using a homogeneous nonprecious manganese catalyst is presented. This alkylation reaction uses naturally abundant …
Number of citations: 67 pubs.acs.org
R Gill, M Naeem, AA Ansari, A Kumar, A Kumar… - Agrochemicals in Soil …, 2022 - Springer
Frequently changing environmental conditions pose serious threat to the global agriculture by putting extra burden in the form of environmental insults (biotic and abiotic factors) and …
Number of citations: 0 link.springer.com
M Naeem, JFJ Bremont, AA Ansari, SS Gill - Springer
Various anthropogenic activities pose a serious threat to the agriculturally suitable land due to the release of hazardous waste substances therein. The extensive use of agrochemicals (…
Number of citations: 0 link.springer.com
M Naeem, JFJ Bremont, AA Ansari, SS Gill - 2022 - books.google.com
This volume ‘Agrochemicals in Soil and Environment: Impacts and Remediation’is a comprehensive collection of important literature on agrochemical contamination. The main focus of …
Number of citations: 4 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.